molecular formula C7H9N5O B11911693 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11911693
M. Wt: 179.18 g/mol
InChI Key: JHTZUGLJOQROLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one is a heterocyclic compound belonging to the purine family It is characterized by its unique structure, which includes an amino group at the 8th position and methyl groups at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-3,7-dimethyl-2H-purin-2-one with ammonia can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted purines .

Scientific Research Applications

8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 8-Amino-3,6-dimethyl-3,7-dihydro-2H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 8th position and methyl groups at the 3rd and 6th positions differentiate it from other purine derivatives, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

8-amino-3,6-dimethyl-7H-purin-2-one

InChI

InChI=1S/C7H9N5O/c1-3-4-5(11-6(8)10-4)12(2)7(13)9-3/h1-2H3,(H3,8,10,11)

InChI Key

JHTZUGLJOQROLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C2=C1NC(=N2)N)C

Origin of Product

United States

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